2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,4-DIMETHYL-6-NITROPHENYL)ACETAMIDE
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Overview
Description
2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,4-DIMETHYL-6-NITROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a chlorobenzyl group, a hydroxy group, and a methyl group, along with a sulfanyl linkage to an acetamide moiety substituted with a dimethyl nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,4-DIMETHYL-6-NITROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring through a cyclization reaction. Subsequent steps involve the introduction of the chlorobenzyl, hydroxy, and methyl groups under controlled conditions. The final step includes the formation of the sulfanyl linkage and the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,4-DIMETHYL-6-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.
Reduction: Reagents like hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH~4~).
Substitution: Nucleophiles such as sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,4-DIMETHYL-6-NITROPHENYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,4-DIMETHYL-6-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-CHLOROBENZYL)SULFANYL]-4,6-DIMETHYLNICOTINONITRILE
- 2-({5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N’-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
Uniqueness
2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,4-DIMETHYL-6-NITROPHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound in various research fields.
Properties
IUPAC Name |
2-[[5-[(2-chlorophenyl)methyl]-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethyl-6-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4S/c1-12-8-13(2)20(18(9-12)27(30)31)25-19(28)11-32-22-24-14(3)16(21(29)26-22)10-15-6-4-5-7-17(15)23/h4-9H,10-11H2,1-3H3,(H,25,28)(H,24,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHIXRJIBDOZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)CSC2=NC(=C(C(=O)N2)CC3=CC=CC=C3Cl)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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